molecular formula C9H14 B13691243 1-Propyl-1,3-cyclohexadiene

1-Propyl-1,3-cyclohexadiene

Cat. No.: B13691243
M. Wt: 122.21 g/mol
InChI Key: LECZYMJJKZZTEP-UHFFFAOYSA-N
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Description

1-Propyl-1,3-cyclohexadiene is an organic compound characterized by a cyclohexadiene ring with a propyl group attached to one of the carbon atoms. This compound is part of the larger family of cyclohexadienes, which are known for their unique chemical properties and reactivity. The molecular formula of this compound is C9H14.

Preparation Methods

The synthesis of 1-Propyl-1,3-cyclohexadiene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. For instance, 1,3-cyclohexadiene can be synthesized by dehydration of cyclohexen-3-ol or by pyrolysis of the diacetate of cyclohexane-1,2-diol . Industrial production methods often involve catalytic processes that ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Propyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexadienones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cyclohexadiene ring. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. .

Scientific Research Applications

1-Propyl-1,3-cyclohexadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-1,3-cyclohexadiene involves its reactivity as a diene in cycloaddition reactions. The compound can participate in Diels-Alder reactions, forming six-membered rings with various dienophiles. This reaction is facilitated by the electron-rich nature of the diene and the electron-deficient nature of the dienophile . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components to exert their effects .

Comparison with Similar Compounds

1-Propyl-1,3-cyclohexadiene can be compared with other cyclohexadienes such as:

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-propylcyclohexa-1,3-diene

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h3-4,7H,2,5-6,8H2,1H3

InChI Key

LECZYMJJKZZTEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CCC1

Origin of Product

United States

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